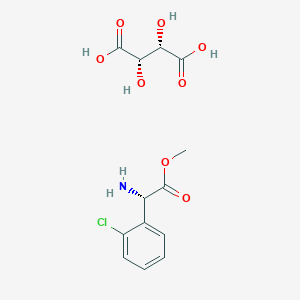
(S)-2-chlorophenylglycinemethylesterD-tartratesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chlorophenylglycinemethylesterD-tartratesalt typically involves the esterification of (S)-2-chlorophenylglycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chlorophenylglycinemethylesterD-tartratesalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-chlorophenylglycinemethylesterD-tartratesalt
- 2-chlorophenylglycinemethylester
- (S)-2-chlorophenylglycine
Uniqueness
(S)-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity, such as asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C13H16ClNO8 |
|---|---|
Molecular Weight |
349.72 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m00/s1 |
InChI Key |
FVKGOSHITUHKGR-QGHJUCMSSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-2-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B15253923.png)


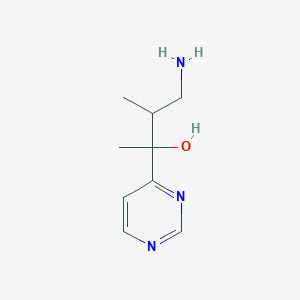

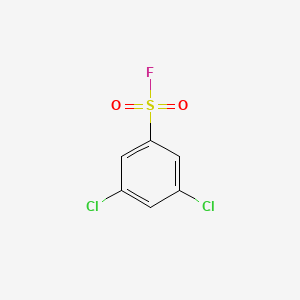
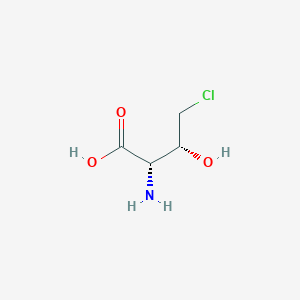
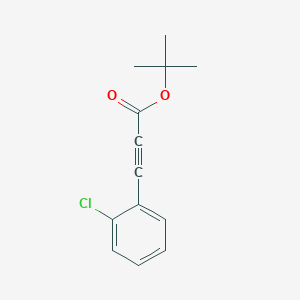
![4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid](/img/structure/B15254007.png)
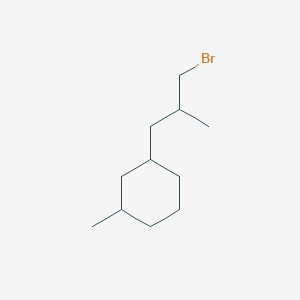

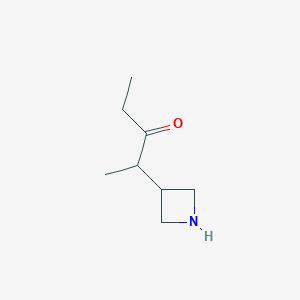
![Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254021.png)
